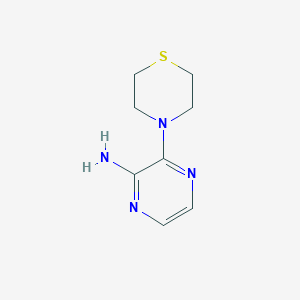

3-Thiomorpholinopyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N4S |

|---|---|

Molecular Weight |

196.28 g/mol |

IUPAC Name |

3-thiomorpholin-4-ylpyrazin-2-amine |

InChI |

InChI=1S/C8H12N4S/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10) |

InChI Key |

WHSQWNKZXUKROT-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1C2=NC=CN=C2N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 3 Thiomorpholinopyrazin 2 Amine

Retrosynthetic Analysis of the 3-Thiomorpholinopyrazin-2-amine Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process of working backward from the target to the starting materials helps in designing a viable synthetic route. youtube.com

For the this compound core, a primary disconnection can be made at the C-S bond of the thiomorpholine (B91149) ring and the C-N bond of the pyrazine (B50134) ring. This suggests that the molecule can be assembled from a substituted aminopyrazine and thiomorpholine or its synthetic equivalent. A key intermediate in this retrosynthesis is 3-halopyrazin-2-amine, which can then be coupled with thiomorpholine. Further disconnection of the 3-halopyrazin-2-amine reveals simpler pyrazine precursors. This strategic disassembly guides the development of convergent and efficient synthetic pathways.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be achieved through various methods, ranging from traditional multistep sequences to more modern and efficient catalytic reactions.

Multistep Reaction Sequences

Classical approaches to synthesizing the this compound core often involve a linear sequence of reactions. A common strategy begins with the synthesis of a substituted pyrazine ring, followed by the introduction of the amino and thiomorpholine groups. For instance, a pyrazine ring can be halogenated at the 3-position, which then allows for nucleophilic substitution with thiomorpholine. The amino group at the 2-position can be introduced either before or after the coupling with thiomorpholine. These multistep syntheses, while effective, can sometimes be lengthy and may require purification of intermediates at each stage. rsc.orgyoutube.comyoutube.com

Advanced Synthetic Methodologies

Modern organic synthesis focuses on developing more efficient and atom-economical reactions. For the synthesis of this compound, advanced methodologies like cross-coupling and multicomponent reactions have emerged as powerful tools. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a direct and versatile method for forming the C-N and C-S bonds. youtube.comnih.govnobelprize.orgrwth-aachen.de For example, 3-bromo-2-aminopyrazine can be coupled with thiomorpholine in the presence of a palladium catalyst and a suitable ligand to afford the target molecule in high yield. nih.govnih.gov This approach offers the advantage of mild reaction conditions and tolerance to a wide range of functional groups. nobelprize.org

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials react to form a product that incorporates most of the atoms of the reactants. researchgate.netnih.govrsc.org While a direct MCR for this compound might be challenging to design, the pyrazine core itself can be assembled via MCRs, which can then be further functionalized. beilstein-journals.org This approach significantly reduces the number of synthetic steps and purification procedures, making it a more environmentally friendly and cost-effective strategy.

Derivatization and Structural Modification of this compound

To explore the structure-activity relationship and optimize the properties of this compound derivatives, extensive modifications of both the pyrazine heterocycle and the thiomorpholine moiety are often necessary. nih.govmdpi-res.comnih.gov

Chemical Modifications on the Pyrazine Heterocycle

The pyrazine ring of this compound offers several positions for chemical modification. The remaining C-H bonds on the pyrazine ring can be subjected to various reactions such as halogenation, nitration, or metal-catalyzed C-H activation/functionalization. These modifications can introduce new substituents that can modulate the electronic properties and steric bulk of the molecule, potentially leading to improved biological activity.

Structural Diversification of the Thiomorpholine Moiety

The thiomorpholine ring can also be readily modified. The nitrogen atom of the thiomorpholine can be alkylated or acylated to introduce a variety of substituents. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the polarity and hydrogen-bonding capabilities of the molecule. Additionally, substituted thiomorpholines can be used in the initial synthesis to introduce diversity at this position.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The primary amino group of this compound can also be converted into urea or thiourea derivatives. These functional groups are prevalent in many biologically active compounds. The synthesis of urea derivatives can be achieved by reacting the amine with an isocyanate or by a two-step procedure involving the formation of a carbamate (B1207046) intermediate followed by reaction with another amine.

Similarly, thiourea derivatives can be prepared by reacting the amine with an isothiocyanate. The synthesis of various urea and thiourea derivatives of heterocyclic amines, such as 2-aminooxazoles and other amino-heterocycles, has been reported in the literature, indicating the general applicability of this reaction. google.comgoogle.comnih.govnih.gov

Scheme 3: General reactions for the formation of urea and thiourea derivatives of this compound.

These reactions provide a straightforward method to introduce a variety of substituents at the N-2 position, further expanding the library of derivatives based on the this compound scaffold.

Green Chemistry Approaches and Scalability in this compound Synthesis

For the synthesis of the core structure and its subsequent functionalization, several green chemistry principles could be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. This is particularly relevant for the reductive amination step, where catalytic hydrogenation could be an alternative to metal hydrides. wikipedia.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

The scalability of the synthesis of this compound and its derivatives is a critical factor for any potential industrial application. Key considerations for a scalable synthesis include:

Cost and Availability of Starting Materials: Utilizing readily available and inexpensive starting materials is crucial for economic viability.

Robustness of Reactions: The chosen synthetic steps should be reliable and give consistent yields on a larger scale.

Purification Methods: Avoiding chromatographic purification, which is often difficult to scale up, by designing processes that yield products of high purity through crystallization or extraction.

Process Safety: Ensuring that the synthetic route does not involve highly energetic or toxic intermediates or reagents that would pose a significant safety risk on a large scale.

By integrating green chemistry principles and considering scalability from the early stages of synthetic route design, the development of more sustainable and economically feasible processes for the production of this compound and its derivatives can be achieved.

Biological Profiling and Mechanistic Elucidation of 3 Thiomorpholinopyrazin 2 Amine Derivatives

Mechanistic Studies of Biological Action for 3-Thiomorpholinopyrazin-2-amine

Elucidation of Molecular Pathways Modulated by this compound Derivatives

The molecular pathways affected by pyrazine (B50134) derivatives are diverse, often involving the modulation of key signaling proteins. Although direct studies on this compound are limited, research on analogous 3-aminopyrazine-2-carboxamides offers insights into their potential cellular targets and mechanisms.

Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been investigated for their antimicrobial and cytotoxic effects. The structural variations on the carboxamide moiety, including benzyl, alkyl, and phenyl substitutions, have been shown to influence their biological activity spectrum, which includes antimycobacterial, antibacterial, and antifungal properties. nih.gov For instance, the length of the alkyl chain in N-alkyl derivatives has been correlated with an increase in antimycobacterial and antibacterial efficacy. nih.gov This suggests that these compounds may interfere with molecular pathways essential for microbial survival.

Furthermore, some pyrazine derivatives have been identified as inhibitors of critical cellular enzymes. For example, certain thieno[3,2-c]pyrazol-3-amine derivatives, which share a bicyclic heterocyclic system with some complex pyrazines, have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). nih.gov Inhibition of GSK-3β was demonstrated to occur through the upregulation of phosphorylated GSK-3β at the Ser9 residue and downregulation of phosphorylation at Tyr216. nih.gov This modulation of GSK-3β activity points to a potential role in neuroprotective pathways, as demonstrated by the protection of rat primary cortical neurons from Aβ-induced neurotoxicity. nih.gov

The general class of pyrazine derivatives has been shown to interact with a variety of other molecular targets. These include, but are not limited to, enzymes and receptors involved in cell proliferation, inflammation, and microbial growth. The specific pathways modulated by this compound derivatives would likely depend on the nature of the substitutions on the thiomorpholine (B91149) and pyrazine rings, which would govern their binding affinity and selectivity for various biological targets.

Biochemical Characterization of Enzyme-Inhibitor Interactions

The biochemical characterization of how pyrazine derivatives interact with enzymes is crucial for understanding their mechanism of action and for the rational design of more potent and selective inhibitors. While direct enzyme-inhibitor interaction data for this compound is not available, studies on related compounds provide a strong basis for postulation.

For the aforementioned thieno[3,2-c]pyrazol-3-amine derivatives, a detailed biochemical characterization revealed potent inhibition of GSK-3β with an IC₅₀ value as low as 3.4 nM for one of the most active compounds. nih.gov The inhibitory mechanism was further elucidated through molecular modeling, which suggested that a 4-methylpyrazole (B1673528) moiety could interact with Arg141 of the enzyme via a π-cation interaction, contributing to the high affinity. nih.gov

In the case of 3-aminopyrazine-2-carboxamide derivatives, their antimicrobial activity implies interaction with essential microbial enzymes. For example, the most active compound against Mycobacterium tuberculosis H37Rv, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov The structure-activity relationship studies within this series of compounds indicate that the nature of the substituent on the carboxamide nitrogen is critical for the potency of enzyme inhibition.

The following table summarizes the inhibitory activities of selected 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv, highlighting the influence of different substituents on their potency.

| Compound | Substituent (R) | MIC (µg/mL) | MIC (µM) |

| 1 | Benzyl | >200 | >872 |

| 9 | n-Butyl | 50 | 225 |

| 10 | n-Pentyl | 25 | 106 |

| 12 | n-Heptyl | 50 | 190 |

| 13 | Phenyl | 100 | 413 |

| 17 | 2,4-Dimethoxyphenyl | 12.5 | 46 |

| 20 | 4-(Trifluoromethyl)phenyl | 50 | 178 |

| Data sourced from a study on N-substituted 3-aminopyrazine-2-carboxamides. nih.gov |

This data illustrates that specific structural features, such as the presence of a 2,4-dimethoxyphenyl group, can significantly enhance the inhibitory activity against mycobacterial targets. The biochemical basis for this is likely a more favorable interaction with the active site of a key mycobacterial enzyme. While the exact enzyme is not identified in the provided source, these findings underscore the potential of the 3-aminopyrazine scaffold as a platform for developing potent enzyme inhibitors.

Structure Activity Relationship Sar and Ligand Design for 3 Thiomorpholinopyrazin 2 Amine Derivatives

Methodologies for Structure-Activity Relationship Analysis

The investigation of SAR for 3-thiomorpholinopyrazin-2-amine derivatives employs a variety of methodologies, ranging from traditional synthetic approaches to advanced computational modeling. immutoscientific.com The fundamental principle is to systematically alter the molecular structure and observe the corresponding changes in biological activity. collaborativedrug.com This process allows researchers to identify which parts of the molecule, known as pharmacophores, are essential for its desired effect.

Key methodologies include:

Systematic Analog Synthesis: This involves the chemical synthesis of a series of related compounds where specific parts of the lead molecule, this compound, are modified. For instance, different substituents can be introduced onto the pyrazine (B50134) or thiomorpholine (B91149) rings, or the 2-amino group can be altered.

Biological Screening: The synthesized analogs are then tested in biological assays to determine their activity. This provides the raw data for establishing relationships between structural changes and biological outcomes.

Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are increasingly used. nih.govrsc.org These in silico methods can predict the activity of virtual compounds, helping to prioritize which analogs to synthesize and test, thereby saving time and resources. immutoscientific.com

3D-QSAR Methods: Advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional view of the SAR, highlighting the steric and electrostatic fields around the molecule that are important for activity. nih.gov

By integrating these methodologies, a comprehensive understanding of the SAR for this compound derivatives can be achieved, guiding the design of optimized ligands. rsc.org

Impact of Substituent Patterns on the Biological Efficacy of this compound Compounds

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazine and thiomorpholine rings, as well as modifications to the 2-amino group.

The pyrazine ring is a key component of many biologically active compounds, and its substitution pattern can dramatically influence efficacy. nih.govresearchgate.nettandfonline.com For derivatives of this compound, modifications at positions 5 and 6 of the pyrazine ring are of particular interest.

Studies on related pyrazine-containing molecules, such as pyrazinoic acid analogs, have shown that introducing small alkyl or amino groups at these positions can modulate activity. digitellinc.comresearchgate.netnih.gov For example, the introduction of an alkylamino group at the 5-position of pyrazinoic acid has been shown to increase potency in certain contexts. digitellinc.comresearchgate.net Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance at the target binding site. The electronic properties of the substituents are also critical; electron-withdrawing groups can alter the electron density of the pyrazine ring, which may affect its interaction with biological targets. japsonline.com

Table 1: Illustrative SAR of Pyrazine Ring Substituents

| Position | Substituent (R) | Postulated Effect on Activity | Rationale |

| 5 | -H | Baseline | Unsubstituted reference |

| 5 | -CH3 | +/- | Small alkyl group may fill a small hydrophobic pocket or cause minor steric clash. |

| 5 | -Cl | + | Electron-withdrawing group may enhance binding through favorable electronic interactions. |

| 5 | -NH2 | ++ | Potential for additional hydrogen bonding interactions. |

| 6 | -H | Baseline | Unsubstituted reference |

| 6 | -OCH3 | - | May introduce unfavorable steric bulk or electronic effects. |

| 6 | -CF3 | +/- | Strong electron-withdrawing group, but potential for steric hindrance. |

This table is for illustrative purposes and actual effects would need to be determined experimentally.

The thiomorpholine ring, a saturated heterocycle, contributes significantly to the three-dimensional shape and physicochemical properties of the molecule. Modifications to this ring can impact solubility, lipophilicity, and metabolic stability.

Key modifications and their potential impact include:

Oxidation of the Sulfur Atom: The sulfur atom of the thiomorpholine ring can be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (SO2). This increases the polarity of the molecule, which can improve aqueous solubility and introduce hydrogen bond accepting capabilities. However, it also increases the steric bulk around the sulfur atom, which may or may not be favorable for binding.

Substitution on the Nitrogen Atom: If the thiomorpholine nitrogen is not part of the attachment to the pyrazine ring (depending on the specific isomer), it could be substituted. Alkylation or acylation at this position would alter the molecule's lipophilicity and basicity.

Ring Conformation: As a saturated ring, thiomorpholine can adopt different conformations (e.g., chair, boat). The preferred conformation will influence the spatial orientation of the rest of the molecule, which is critical for proper alignment within a biological target's binding site.

Table 2: Illustrative SAR of Thiomorpholine Ring Modifications

| Modification | Postulated Effect on Activity | Rationale |

| Thiomorpholine (S) | Baseline | Reference structure |

| Thiomorpholine sulfoxide (S=O) | + | Increased polarity, potential H-bond acceptor. |

| Thiomorpholine sulfone (SO2) | +/- | Further increased polarity, but also increased bulk. |

| N-Methylthiomorpholine | - | Increased lipophilicity and potential loss of a key interaction if the NH is involved in binding. |

This table is for illustrative purposes and actual effects would need to be determined experimentally.

The 2-amino group on the pyrazine ring is a critical functional group, likely playing a key role in the molecule's interaction with its biological target. In many related heterocyclic compounds, an amino group in this position acts as a crucial hydrogen bond donor, anchoring the molecule in the active site of an enzyme or receptor. nih.gov

The significance of this group is highlighted by the following potential modifications:

Primary vs. Secondary/Tertiary Amines: The presence of a primary amine (-NH2) allows for two hydrogen bond donor interactions. nih.gov Converting this to a secondary amine (-NHR) or a tertiary amine (-NR2) would systematically remove these hydrogen bond donor capabilities and introduce steric bulk. This often leads to a significant decrease or complete loss of activity, underscoring the importance of the primary amine.

Acylation: Conversion of the amino group to an amide (-NHC(O)R) would change its electronic properties and hydrogen bonding capacity, likely diminishing its basicity and ability to act as a strong hydrogen bond donor.

Basicity: The basicity of the 2-amino group can be influenced by substituents on the pyrazine ring. This property can be important for forming ionic interactions with acidic residues in a protein's binding pocket.

Identification of Key Pharmacophoric Elements for Optimized Biological Activity

Based on the SAR analysis, a pharmacophore model for this compound derivatives can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity. japsonline.comnih.gov

The key pharmacophoric elements for this class of compounds are likely to be:

A Hydrogen Bond Donor: The 2-amino group is a prime candidate for a critical hydrogen bond donor. nih.govacs.org

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors.

A Hydrophobic/Steric Region: The thiomorpholine ring provides a defined three-dimensional shape and can engage in hydrophobic or van der Waals interactions with the target.

Aromatic Core: The pyrazine ring serves as a central scaffold, correctly positioning the other functional groups for optimal interaction with the biological target. nih.gov

For optimized biological activity, ligand design should focus on maintaining or enhancing these key interactions while fine-tuning physicochemical properties such as solubility and metabolic stability through modifications at non-critical positions.

Application of Quantitative Structure-Activity Relationships (QSAR) in this compound Research

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. amazonaws.comresearchgate.net For this compound research, QSAR can be a powerful tool for predicting the activity of novel derivatives and guiding synthetic efforts. nih.govresearchgate.net

The process of a QSAR study typically involves:

Data Set Preparation: A series of this compound analogs with their experimentally determined biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Describe the connectivity of atoms.

Geometrical descriptors: Relate to the 3D shape of the molecule.

Electronic descriptors: Quantify properties like charge distribution and dipole moment.

Physicochemical descriptors: Include parameters like logP (lipophilicity) and polar surface area.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. rsc.org

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, yet-to-be-synthesized this compound derivatives. This allows researchers to prioritize the synthesis of compounds that are predicted to be most active, thereby accelerating the drug discovery process.

Computational Chemistry and in Silico Modeling in 3 Thiomorpholinopyrazin 2 Amine Research

Molecular Docking and Ligand-Target Interaction Analysis of 3-Thiomorpholinopyrazin-2-amine

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, docking studies are pivotal for elucidating its binding mode within the active site of a biological target. The pyrazine (B50134) ring, a common scaffold in medicinal chemistry, is known to participate in various non-covalent interactions, including hydrogen bonds and π-stacking, which are critical for ligand-protein recognition. acs.org

The analysis of ligand-target interactions reveals key amino acid residues that stabilize the compound in the binding pocket. For instance, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor. The thiomorpholine (B91149) moiety, with its sulfur atom and puckered conformation, can engage in hydrophobic and van der Waals interactions. Understanding these interactions is fundamental for the structure-based design of more potent and selective inhibitors.

A systematic analysis of the Protein Data Bank (PDB) has shown that the pyrazine moiety frequently forms hydrogen bonds with protein backbones and side chains. acs.org This propensity for interaction underscores the importance of the 2-aminopyrazine (B29847) core in molecular recognition.

Table 1: Illustrative Molecular Docking Results of a Hypothetical this compound Analogue with a Kinase Target

| Parameter | Value |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| PDB ID | 2ITO |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Met793 (backbone), Cys773 (side chain) |

| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |

| Pi-Cation Interactions | Lys745 |

Note: This data is illustrative and based on typical docking results for pyrazine derivatives with kinase targets. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, properties, and reactivity of molecules like this compound. These calculations can determine various molecular properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For pyrazine itself, computational studies have detailed its molecular orbitals and their role in electronic transitions. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of this compound, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule will interact with biological macromolecules.

Table 2: Calculated Electronic Properties of a Pyrazine Derivative (Illustrative)

| Property | Value | Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | -1.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

Note: These values are representative of typical DFT calculations for substituted pyrazine compounds and are for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound derivatives helps to identify the low-energy, and therefore most probable, conformations in solution and in a protein-bound state. The flexibility of the thiomorpholine ring allows it to adopt various chair and boat conformations, which can influence how the molecule fits into a binding site.

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of these derivatives and their interactions with a biological target over time. researchgate.netuci.edursc.org MD simulations can reveal the stability of the ligand-protein complex, the flexibility of different parts of the molecule, and the role of solvent molecules in the binding process. By simulating the system at an atomic level, researchers can gain insights into the mechanisms of binding and unbinding, which are not accessible through static docking studies alone. For pyrazine, extensive MD simulations have been used to study its excited-state dynamics and photostability. researchgate.netrsc.org

Table 3: Key Metrics from a Hypothetical Molecular Dynamics Simulation of a this compound Analogue Bound to a Protein

| Metric | Description | Typical Value/Observation |

| RMSD (Root Mean Square Deviation) of Ligand | Measures the average deviation of the ligand's position from a reference structure over time. | Stable trajectory with RMSD < 2 Å suggests stable binding. |

| RMSF (Root Mean Square Fluctuation) of Protein Residues | Indicates the flexibility of individual amino acid residues in the binding site. | Higher RMSF for loop regions, lower for residues interacting with the ligand. |

| Number of Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Consistent hydrogen bonding pattern indicates a stable interaction. |

Note: The presented information is illustrative of typical results obtained from MD simulations.

Cheminformatics and Virtual Screening for Novel this compound Analogues

Cheminformatics and virtual screening are powerful computational tools for the discovery of new bioactive molecules. researchgate.netnih.govgithub.comnih.gov By leveraging large chemical databases, these methods can identify novel analogues of this compound with potentially improved properties. Virtual screening can be performed using either ligand-based or structure-based approaches.

In ligand-based virtual screening, a known active molecule (such as a this compound derivative with desirable activity) is used as a template to search for other molecules with similar structural or chemical features. In contrast, structure-based virtual screening involves docking a large library of compounds into the active site of a target protein to identify those with the best predicted binding affinity and interaction profile.

These high-throughput computational methods allow for the rapid and cost-effective screening of millions of compounds, significantly narrowing down the number of candidates for experimental testing. This approach has been successfully applied to identify novel inhibitors for various targets, including kinases and other enzymes. researchgate.net

Future Perspectives and Emerging Avenues in 3 Thiomorpholinopyrazin 2 Amine Research

Development of Advanced Synthetic Methodologies for Complex Analogues

The exploration of the full therapeutic potential of 3-thiomorpholinopyrazin-2-amine hinges on the ability to synthesize a diverse library of complex analogues. Future research will likely focus on developing more efficient and versatile synthetic routes. This includes the refinement of existing multi-step syntheses to improve yields, reduce reaction times, and enhance stereoselectivity. Key areas of development will involve the use of novel catalysts, flow chemistry techniques, and microwave-assisted organic synthesis to accelerate the generation of diverse chemical entities. The creation of analogues with varied substitution patterns on both the pyrazine (B50134) and thiomorpholine (B91149) rings will be crucial for establishing comprehensive structure-activity relationships (SAR).

Discovery of Novel Therapeutic Applications and Biological Targets

While initial studies have hinted at the potential of this compound derivatives in specific therapeutic areas, a vast landscape of biological targets remains to be explored. Future investigations will aim to uncover novel therapeutic applications by screening these compounds against a wide array of biological targets. This will involve target-based screening against known enzymes, receptors, and ion channels implicated in various diseases. Furthermore, phenotypic screening of compound libraries in cellular and whole-organism models will be instrumental in identifying unexpected therapeutic activities and elucidating novel mechanisms of action. The unique chemical space occupied by these compounds suggests potential for activity in areas such as oncology, neurodegenerative diseases, and infectious diseases.

Integration of High-Throughput Screening and Artificial Intelligence in Compound Discovery

The synergy between high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize the discovery of new drug candidates based on the this compound scaffold. HTS allows for the rapid evaluation of large compound libraries against specific biological targets, generating vast amounts of data. researchgate.net AI and machine learning algorithms can then be employed to analyze this data, identify hit compounds, and predict the activity of virtual compounds, thereby guiding the synthesis of more potent and selective analogues. nih.gov This integrated approach can significantly accelerate the drug discovery process, from hit identification to lead optimization. nih.gov

Table 1: Key Technologies in Modern Drug Discovery

| Technology | Application in this compound Research | Potential Impact |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of analogues against various biological targets. | Accelerates the identification of initial "hit" compounds with desired biological activity. researchgate.net |

| Artificial Intelligence (AI) / Machine Learning | Analyze HTS data, predict the activity of virtual compounds, and guide synthetic efforts. nih.gov | Enhances the efficiency of lead discovery and optimization by prioritizing promising chemical structures. nih.gov |

| DNA-Encoded Libraries (DELs) | Synthesize and screen massive libraries of compounds tethered to DNA tags. | Enables the exploration of a much larger chemical space to find novel binders to protein targets. |

| Fragment-Based Drug Discovery (FBDD) | Screen small molecular fragments to identify those that bind to a biological target. | Provides starting points for growing or linking fragments to create more potent lead compounds. |

Strategic Lead Optimization and Preclinical Development of this compound Based Agents

Once promising lead compounds are identified, the focus will shift to strategic lead optimization and preclinical development. This critical phase involves iterative chemical modifications to improve the pharmacological and pharmacokinetic properties of the lead compounds. nih.gov Key objectives include enhancing potency and selectivity, improving metabolic stability, increasing bioavailability, and reducing off-target toxicity. nih.gov This process is guided by a deep understanding of the structure-activity relationship and the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compounds. nih.gov Successful lead optimization will pave the way for formal preclinical studies, including in vivo efficacy and safety assessments, which are essential prerequisites for advancing a compound to clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Thiomorpholinopyrazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiomorpholine derivatives are often prepared by reacting pyrazine precursors with thiomorpholine under reflux in anhydrous solvents like THF or DMF. Triethylamine (EtN) is typically used to neutralize HCl byproducts . Reaction optimization should include temperature control (e.g., 60–80°C) and inert atmosphere (N/Ar) to prevent oxidation. Yield improvements may require iterative adjustments to stoichiometry (e.g., 1:1.2 molar ratio of pyrazine to thiomorpholine) and catalyst screening (e.g., Pd-based catalysts for cross-coupling steps) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (1H, 13C): Confirm the presence of pyrazine C-H peaks (~8.5–9.0 ppm) and thiomorpholine S-CH signals (~2.5–3.5 ppm) .

- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect impurities (e.g., unreacted starting materials) .

- Elemental Analysis : Validate empirical formula (CHNS) with <0.3% deviation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Despite limited toxicity data for this specific compound, assume hazards based on structural analogs (e.g., pyrazine derivatives):

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Store in airtight containers under nitrogen to prevent degradation.

- Dispose of waste via approved chemical disposal programs, as bioaccumulation potential is unknown .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Use DFT calculations (Gaussian 09) to optimize geometry and evaluate electronic properties (HOMO-LUMO gaps). Validate predictions via SAR studies by introducing substituents (e.g., electron-withdrawing groups at the pyrazine ring) and testing in vitro .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Apply systematic review frameworks (Cochrane Handbook):

- Data Triangulation : Compare results across assay types (e.g., enzymatic vs. cell-based assays).

- Dose-Response Analysis : Replicate studies with standardized concentrations (e.g., 1–100 µM) to identify threshold effects.

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to resolve variability .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

- Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Use microwave-assisted synthesis (e.g., 100°C, 150 W) to reduce reaction times from hours to minutes. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy .

Q. How can ecological impact assessments be conducted for this compound given limited data?

- Methodological Answer : Use predictive models (EPI Suite, ECOSAR) to estimate biodegradation half-life and toxicity to aquatic organisms. Conduct microcosm experiments with soil/water samples to measure mobility and bioaccumulation. Compare results with structurally related compounds (e.g., pyrazinamide) to infer risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.